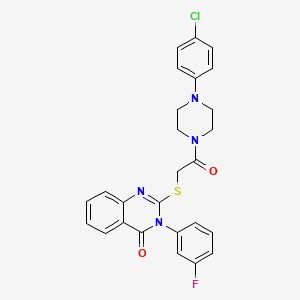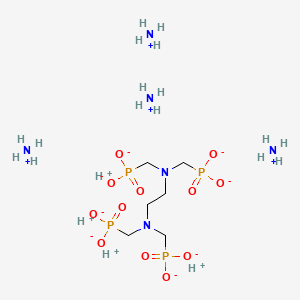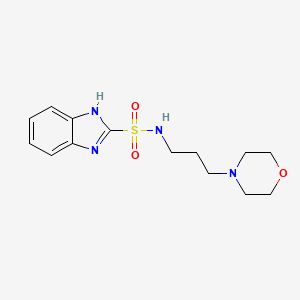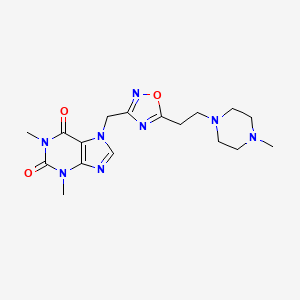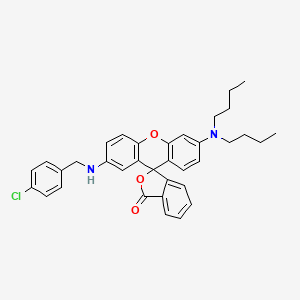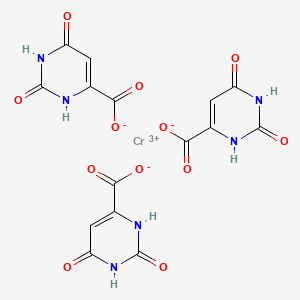
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features a chromium ion in the +3 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the ligands to the chromium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Wirkmechanismus
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other chromium(III) complexes, such as:
Chromium(III) acetate: Commonly used in organic synthesis and as a precursor for other chromium compounds.
Chromium(III) chloride: Widely used in industrial processes and as a catalyst.
Chromium(III) picolinate: Known for its use as a dietary supplement for its potential health benefits.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other chromium(III) complexes.
Eigenschaften
CAS-Nummer |
94333-35-4 |
|---|---|
Molekularformel |
C15H9CrN6O12 |
Molekulargewicht |
517.26 g/mol |
IUPAC-Name |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
InChI-Schlüssel |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


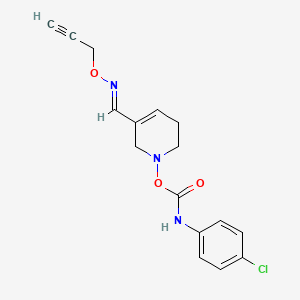
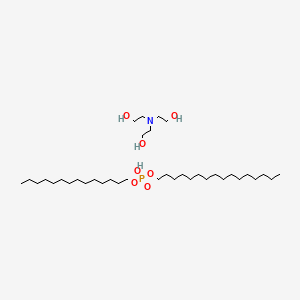
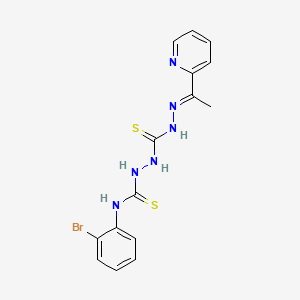
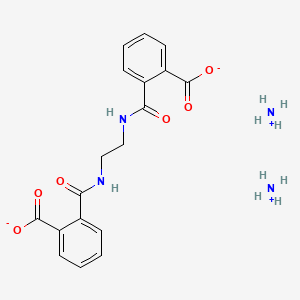
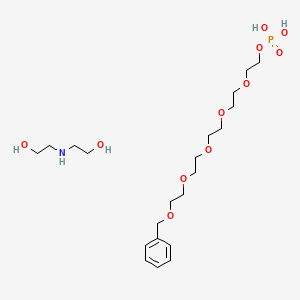
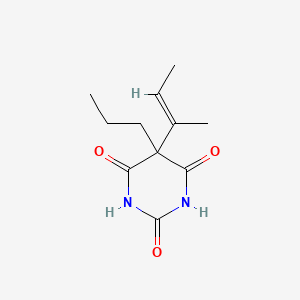
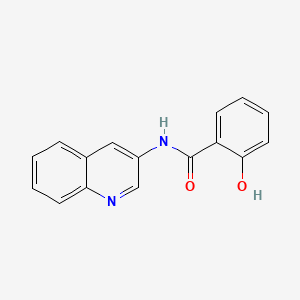
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
